Phosphine oxide, (4-nitrophenyl)diphenyl-
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Overview
Description
Phosphine oxide, (4-nitrophenyl)diphenyl- is an organic compound that belongs to the class of phosphine oxides It is characterized by the presence of a phosphine oxide group (P=O) attached to a 4-nitrophenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, (4-nitrophenyl)diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired phosphine oxide .
Another method involves the oxidation of diphenylphosphine with 4-nitrophenyl chloride using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. This method also provides good yields and is widely used in laboratory settings .
Industrial Production Methods
In industrial settings, the production of phosphine oxide, (4-nitrophenyl)diphenyl- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, (4-nitrophenyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphine oxide group back to the corresponding phosphine.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Substituted phosphine oxides with various functional groups.
Scientific Research Applications
Phosphine oxide, (4-nitrophenyl)diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of phosphine oxide, (4-nitrophenyl)diphenyl- involves its interaction with molecular targets through the phosphine oxide group. The compound can act as a ligand, coordinating with metal ions and forming stable complexes. These complexes can then participate in various catalytic and biological processes. The nitro group on the phenyl ring also contributes to its reactivity and potential biological activities .
Comparison with Similar Compounds
Phosphine oxide, (4-nitrophenyl)diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the nitro group, resulting in different reactivity and applications.
Triphenylphosphine oxide: Contains three phenyl groups, leading to different steric and electronic properties.
Phenylphosphine oxide: Contains only one phenyl group, making it less sterically hindered.
Properties
CAS No. |
5032-71-3 |
---|---|
Molecular Formula |
C18H14NO3P |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-diphenylphosphoryl-4-nitrobenzene |
InChI |
InChI=1S/C18H14NO3P/c20-19(21)15-11-13-18(14-12-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI Key |
YMBMSGSGBZSAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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